![molecular formula C22H21ClN4O2S B2689696 N-(4-chlorophenyl)-3-ethyl-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251606-22-0](/img/structure/B2689696.png)

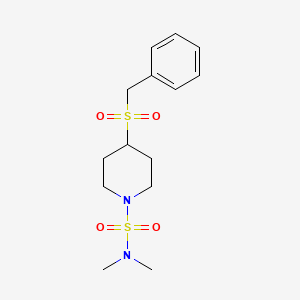

N-(4-chlorophenyl)-3-ethyl-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

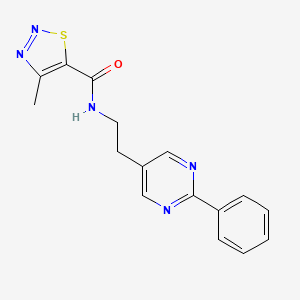

Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities . Triazoles are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Molecular Structure Analysis

Triazole compounds contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . This structure allows them to readily bind with a variety of enzymes and receptors in the biological system .Wissenschaftliche Forschungsanwendungen

Herbicidal Properties

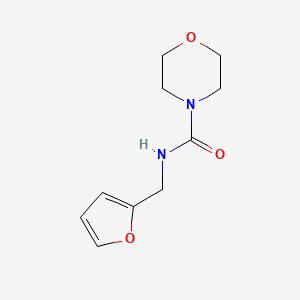

N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds have demonstrated significant herbicidal activity across a broad spectrum of vegetation. The effectiveness is noted at low application rates, highlighting their potential in agricultural practices for weed control and crop management (Moran, 2003).

Antifungal and Insecticidal Activities

Sulfone derivatives containing [1,2,4]triazolo[4,3-a]pyridine moieties show good antifungal and insecticidal activities. Specific compounds within this class have been effective against Rhizotonia erealis, Helminthosporium maydis, and various insects like Plutella xylostella and Helicoverpa armigera. This suggests their utility in controlling agricultural pests and diseases (Xu et al., 2017).

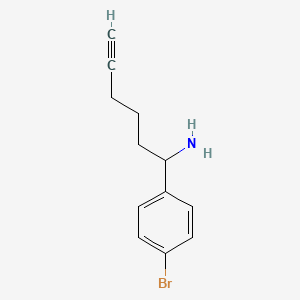

Antimicrobial Properties

Compounds with a [1,2,4]triazolo[4,3-a]pyridine backbone, including sulfonamides and sulfinyl derivatives, have shown promising antimicrobial activity. This makes them potential candidates for developing new antimicrobial agents (Abdel-Motaal & Raslan, 2014).

Antibacterial Agents

Heterocyclic compounds containing a sulfonamido moiety, including [1,2,4]triazolo[4,3-a]pyridine derivatives, have been synthesized with the aim of creating effective antibacterial agents. Their synthesis and antibacterial efficacy suggest their potential in medical applications (Azab et al., 2013).

Antimalarial Potential

A novel series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides has shown potential as antimalarial agents. Their synthesis and in vitro evaluation against Plasmodium falciparum highlight their promise in antimalarial drug discovery programs (Karpina et al., 2020).

Wirkmechanismus

Zukünftige Richtungen

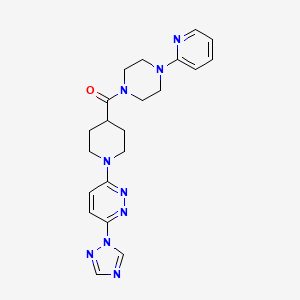

The future directions for research into triazole compounds are vast, given their versatile structure and wide range of biological activities. Potential areas of interest could include the development of new synthetic methods, exploration of new biological activities, and the design of new drugs based on the triazole structure .

Eigenschaften

IUPAC Name |

N-(4-chlorophenyl)-3-ethyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN4O2S/c1-3-21-24-25-22-20(8-5-13-26(21)22)30(28,29)27(19-11-9-18(23)10-12-19)15-17-7-4-6-16(2)14-17/h4-14H,3,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOVUZZULUDTBFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC=CC(=C3)C)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-diethylacetamide](/img/structure/B2689621.png)

![3-Amino-4,6-dimethylthiopheno[2,3-b]pyridin-2-yl 4-phenylpiperazinyl ketone](/img/structure/B2689629.png)

![N-(furan-2-ylmethyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2689630.png)

![3-(2-phenylethyl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2689631.png)